Methyl 5-cyano-6-(2,3-dimethylphenoxy)-2-methylnicotinate
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Overview
Description
This compound is characterized by its unique structure, which includes a cyano group, a dimethylphenoxy group, and a methylnicotinate moiety
Preparation Methods
The synthesis of Methyl 5-cyano-6-(2,3-dimethylphenoxy)-2-methylnicotinate typically involves multi-step organic reactions. The synthetic route may start with the preparation of the nicotinate core, followed by the introduction of the cyano group and the dimethylphenoxy group. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Methyl 5-cyano-6-(2,3-dimethylphenoxy)-2-methylnicotinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 5-cyano-6-(2,3-dimethylphenoxy)-2-methylnicotinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 5-cyano-6-(2,3-dimethylphenoxy)-2-methylnicotinate involves its interaction with molecular targets such as enzymes or receptors. The cyano group and the phenoxy group play crucial roles in binding to these targets, influencing biological pathways and exerting specific effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Methyl 5-cyano-6-(2,3-dimethylphenoxy)-2-methylnicotinate can be compared with other similar compounds, such as:
- Methyl 5-cyano-6-(2,4-dimethylphenoxy)-2-methylnicotinate
- Methyl 5-cyano-6-(2,5-dimethylphenoxy)-2-methylnicotinate These compounds share similar structures but differ in the position of the dimethylphenoxy group. The unique positioning of functional groups in this compound contributes to its distinct chemical properties and potential applications.
Properties
IUPAC Name |
methyl 5-cyano-6-(2,3-dimethylphenoxy)-2-methylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-10-6-5-7-15(11(10)2)22-16-13(9-18)8-14(12(3)19-16)17(20)21-4/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFZCFFWTQUMIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=NC(=C(C=C2C#N)C(=O)OC)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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